N-(4-Methyl-1,3-oxazol-2-yl)-N-(prop-2-en-1-yl)propanamide
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Overview
Description
N-(4-Methyl-1,3-oxazol-2-yl)-N-(prop-2-en-1-yl)propanamide is an organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This compound is characterized by the presence of a methyl group at the 4-position of the oxazole ring and a prop-2-en-1-yl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methyl-1,3-oxazol-2-yl)-N-(prop-2-en-1-yl)propanamide can be achieved through various synthetic routes. One common method involves the reaction of 4-methyl-2-oxazolecarboxylic acid with prop-2-en-1-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methyl-1,3-oxazol-2-yl)-N-(prop-2-en-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
N-(4-Methyl-1,3-oxazol-2-yl)-N-(prop-2-en-1-yl)propanamide has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-Methyl-1,3-oxazol-2-yl)-N-(prop-2-en-1-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-1,3-oxazol-2-yl)-N-(prop-2-en-1-yl)acetamide
- N-(4-Methyl-1,3-oxazol-2-yl)-N-(prop-2-en-1-yl)butanamide
Uniqueness
N-(4-Methyl-1,3-oxazol-2-yl)-N-(prop-2-en-1-yl)propanamide is unique due to its specific substitution pattern and the presence of both an oxazole ring and a prop-2-en-1-yl group. This combination of structural features can impart distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
57068-13-0 |
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Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N-(4-methyl-1,3-oxazol-2-yl)-N-prop-2-enylpropanamide |
InChI |
InChI=1S/C10H14N2O2/c1-4-6-12(9(13)5-2)10-11-8(3)7-14-10/h4,7H,1,5-6H2,2-3H3 |
InChI Key |
HLMCVKFZIBSQKC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(CC=C)C1=NC(=CO1)C |
Origin of Product |
United States |
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